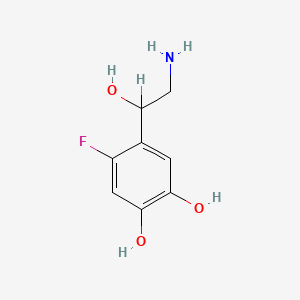
6-Fluoronorepinephrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol is a member of catechols.
Applications De Recherche Scientifique
Antidepressant-like Effects
6-Fluoronorepinephrine (6FNE), as a selective full α-adrenoceptor agonist, exhibits antidepressant-like effects. Administered in the 4th ventricle of mice, 6FNE shows significant anti-immobility effects in various depression-related tests, with effects comparable or superior to traditional antidepressants like desmethylimipramine. It appears to act mainly via the α2-receptor, contrasting with endogenous catecholamines which influence depressive behavior primarily through the α1-receptor. Additionally, 6FNE's antidepressant activity declines at higher doses, indicating a possible pro-depressant effect of one of the α-adrenoceptor subtypes (Stone et al., 2011).
Positron Emission Tomography (PET) Imaging
6FNE, particularly its radioactive form 6-[18F]fluoronorepinephrine, is effective in PET imaging of cardiac sympathetic innervation. Studies in baboons show that (-) and (+)-6-[18F]fluoronorepinephrine and 6-[18F]fluorodopamine have distinct kinetics in the heart. Pretreatment with desipramine, a norepinephrine reuptake inhibitor, significantly reduces cardiac uptake of these compounds, especially (-)-6-[18F]fluoronorepinephrine, suggesting its potential as a tracer for endogenous norepinephrine (Ding et al., 1993).
Binding to Adrenergic and Dopaminergic Receptors
Fluorocatecholamines like 6-fluoronorepinephrine demonstrate selectivity for α-adrenergic receptors, being more potent at these receptors than β-adrenergic receptors. This selectivity is influenced by the position of the fluorine substituent and the interactions of the ethanolamine side chain with fluorine (Nimit et al., 1980).
Neurotransmitter Properties
6F-NE formed from 6-fluorodopamine (6F-DA) in vivo is taken up and stored in adrenergic nerve terminals and can be released during sympathetic nerve stimulation. In the heart, the turnover rate of 6F-NE is similar to that of norepinephrine, and systemic administration to rats shows comparable vasopressor potency, indicating its role as a false adrenergic neurotransmitter (Chiueh et al., 1983).
Adrenergic Agonist Properties
6-Fluoronorepinephrine is identified as an alpha-adrenergic agonist. Biological properties conferred by fluorine substituents in peripheral and central adrenergically responsive systems show that 6-fluoronorepinephrine primarily exhibits alpha-adrenergic agonist properties (Kirk et al., 1979).
Interaction with Antidepressants
Chronic administration of antidepressants modifies the interaction between 6-fluoronorepinephrine and isoproterenol receptors in rat brain slices, suggesting a role in the antidepressant mechanism (Pilc & Enna, 1985).
Propriétés
Numéro CAS |
86820-21-5 |
|---|---|
Nom du produit |
6-Fluoronorepinephrine |
Formule moléculaire |
C8H10FNO3 |
Poids moléculaire |
187.17 g/mol |
Nom IUPAC |
4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H10FNO3/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2,8,11-13H,3,10H2 |
Clé InChI |
SBUQBFTXTZSRMH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O |
SMILES canonique |
C1=C(C(=CC(=C1O)O)F)C(CN)O |
Synonymes |
5-fluoronorepinephrine 6-fluoronorepinephrine 6-fluoronorepinephrine monohydrochloride, (+-)-isomer 6-fluoronorepinephrine oxalate (1:1) 6-fluoronorepinephrine, (+-)-isomer 6-fluoronorepinephrine, (R)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



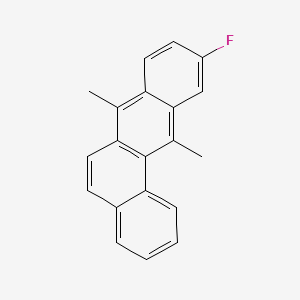

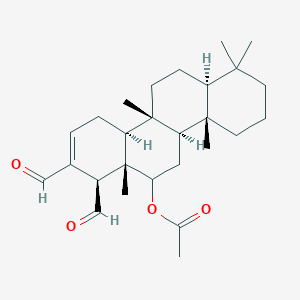
![(2s,4s,5r,6r)-5-Acetamido-4-hydroxy-2-(4-methyl-2-oxo-chromen-7-yl)oxy-6-[(2r)-1,2,3-trihydroxypropyl]tetrahydropyran-2-carboxylic acid](/img/structure/B1201644.png)

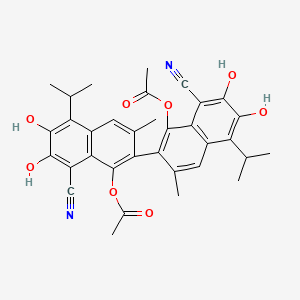
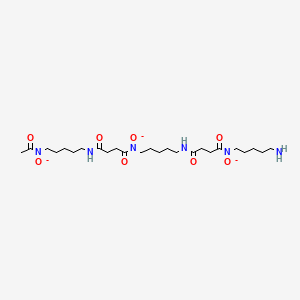
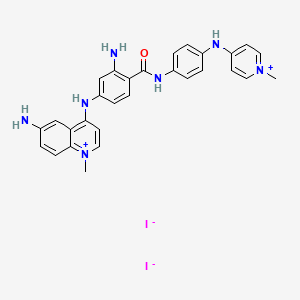
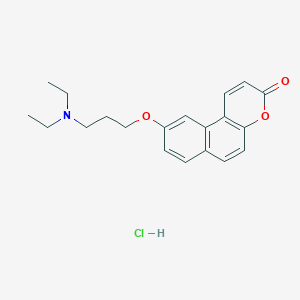
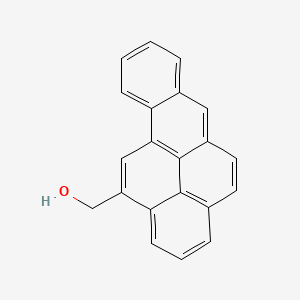
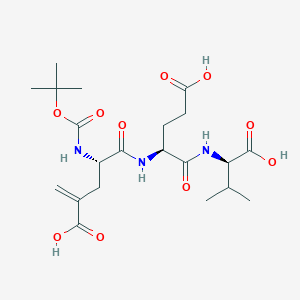
![7-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1201657.png)
![(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid](/img/structure/B1201658.png)
![(2S)-2-[[4-[2-(2,4-diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1201660.png)